1-cyclohexenylboronic Acid
Overview
Description
GS-6637 is a highly selective inhibitor of aldehyde dehydrogenase isoform 2 (ALDH2). This compound has shown potential in treating behavior and substance addictions by preventing pathophysiologic dopamine surges and associated cravings without altering basal dopamine levels . GS-6637 is currently in Phase II clinical trials for the treatment of cocaine and alcohol use disorders .
Preparation Methods
The preparation of GS-6637 involves the synthesis of its prodrug, GS-548351. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of GS-548351 is synthesized through a series of organic reactions, including nucleophilic substitution and condensation reactions.
Functional group modifications: Specific functional groups are introduced to the core structure to enhance its selectivity and potency as an ALDH2 inhibitor.
Purification and isolation: The final product is purified using chromatographic techniques and isolated as a crystalline solid.
Industrial production methods for GS-6637 would likely involve scaling up these synthetic routes under controlled conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
GS-6637 undergoes several types of chemical reactions, including:
Oxidation: GS-6637 can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can convert GS-6637 to its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: GS-6637 can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
GS-6637 has several scientific research applications, including:
Chemistry: GS-6637 is used as a model compound to study the inhibition of aldehyde dehydrogenase isoform 2 and its effects on dopamine metabolism.
Biology: GS-6637 is used in biological studies to investigate its effects on cellular pathways and neurotransmitter regulation.
Medicine: GS-6637 is being developed as a pharmacotherapy for substance and behavior-based addictions, including cocaine and alcohol use disorders
Mechanism of Action
GS-6637 exerts its effects by selectively inhibiting aldehyde dehydrogenase isoform 2 (ALDH2). This inhibition prevents the pathophysiologic surges in dopamine that are associated with cravings and drug-seeking behavior. By modulating dopaminergic tone, GS-6637 reduces the likelihood of relapse in individuals with substance use disorders .
Comparison with Similar Compounds
GS-6637 is unique in its high selectivity for aldehyde dehydrogenase isoform 2. Similar compounds include:
Disulfiram: A non-selective and irreversible inhibitor of aldehyde dehydrogenase isoforms 1 and 2, used to treat alcohol dependence.
Varenicline: A partial agonist of nicotinic acetylcholine receptors, used for smoking cessation.
Compared to these compounds, GS-6637 offers a more targeted approach with fewer side effects due to its selectivity and reversible inhibition of ALDH2 .
Properties
IUPAC Name |
cyclohexen-1-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BO2/c8-7(9)6-4-2-1-3-5-6/h4,8-9H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWQKJXJNKYMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCCCC1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397532 | |
Record name | cyclohexen-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89490-05-1 | |
Record name | cyclohexen-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclohexenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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